molecular formula C11H18N2O3 B2930325 1-methyl-3-[(pentyloxy)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1975118-90-1

1-methyl-3-[(pentyloxy)methyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B2930325
CAS No.: 1975118-90-1
M. Wt: 226.276
InChI Key: WUTCXOMPBUFBQJ-UHFFFAOYSA-N
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Description

1-Methyl-3-[(pentyloxy)methyl]-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 1-position, a pentyloxy methyl group at the 3-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-[(pentyloxy)methyl]-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the reaction of 1-methyl-3-hydroxymethyl-1H-pyrazole with pentyl bromide in the presence of a base to form the pentyloxy methyl derivative. This intermediate is then subjected to carboxylation reactions to introduce the carboxylic acid group at the 4-position.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-[(pentyloxy)methyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The pentyloxy methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole ketones, while reduction can produce pyrazole alcohols.

Scientific Research Applications

1-Methyl-3-[(pentyloxy)methyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-methyl-3-[(pentyloxy)methyl]-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the pentyloxy methyl group may enhance lipophilicity and membrane permeability. These interactions can modulate biological pathways and elicit specific effects.

Comparison with Similar Compounds

  • 1-Methyl-3-hydroxymethyl-1H-pyrazole-4-carboxylic acid
  • 1-Methyl-3-(methoxymethyl)-1H-pyrazole-4-carboxylic acid
  • 1-Methyl-3-(ethoxymethyl)-1H-pyrazole-4-carboxylic acid

Comparison: Compared to its analogs, 1-methyl-3-[(pentyloxy)methyl]-1H-pyrazole-4-carboxylic acid exhibits unique properties due to the longer pentyloxy chain. This can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-methyl-3-(pentoxymethyl)pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-3-4-5-6-16-8-10-9(11(14)15)7-13(2)12-10/h7H,3-6,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTCXOMPBUFBQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCC1=NN(C=C1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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